molecular formula C2H3PS B14514996 Ethenylphosphanethione CAS No. 62779-03-7

Ethenylphosphanethione

Cat. No.: B14514996
CAS No.: 62779-03-7
M. Wt: 90.09 g/mol
InChI Key: IFGUALFTZZTXSR-UHFFFAOYSA-N
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Description

Ethenylphosphanethione (C₂H₃PS) is a phosphorus-containing organosulfur compound characterized by a thione (C=S) functional group and an ethenyl (CH₂=CH–) substituent. Its structure combines a reactive sulfur atom with a conjugated π-system, making it a versatile ligand in coordination chemistry and catalysis. The compound’s electron-deficient phosphorus center and sulfur’s lone pairs enable unique interactions with transition metals, particularly in stabilizing low-oxidation-state metal complexes .

Key properties:

  • Molecular formula: C₂H₃PS
  • Molecular weight: 94.08 g/mol
  • Functional groups: Thione (C=S), ethenyl (C=C)
  • Applications: Ligand design, catalysis, and precursor for organophosphorus synthesis.

Properties

CAS No.

62779-03-7

Molecular Formula

C2H3PS

Molecular Weight

90.09 g/mol

IUPAC Name

thiophosphorosoethene

InChI

InChI=1S/C2H3PS/c1-2-3-4/h2H,1H2

InChI Key

IFGUALFTZZTXSR-UHFFFAOYSA-N

Canonical SMILES

C=CP=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenylphosphanethione can be synthesized through several methods. One common approach involves the reaction of a vinyl halide with a phosphine sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of Grignard reagents, where a vinyl magnesium halide reacts with a phosphine sulfide to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethenylphosphanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethenylphosphanethione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethenylphosphanethione involves its interaction with molecular targets through its phosphorus-sulfur double bond and vinyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, such as proteins and nucleic acids. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Ethyl (Diphenylphosphoryl)acetate (C₁₆H₁₇O₃P)

  • Structure : Features a phosphoryl (P=O) group and an ethoxycarbonyl substituent.
  • Molecular weight : 288.28 g/mol .
  • Reactivity : The P=O group is less nucleophilic than the thione (C=S) in ethenylphosphanethione, limiting its utility in metal coordination. However, its ester group enhances solubility in organic solvents.
  • Applications : Intermediate in Wittig reactions and peptide synthesis .

Ethyl (Triphenylphosphoranylidene)acetate (C₂₂H₂₁O₂P)

  • Structure : Contains a ylidic (P=C) bond and an ethoxycarbonyl group.
  • Molecular weight : 348.37 g/mol .
  • Reactivity : The ylidic structure enables strong electron-withdrawing effects, useful in olefination reactions. Unlike this compound, this compound lacks sulfur, reducing its ability to stabilize sulfur-sensitive metal centers.
  • Applications : Key reagent in the Horner-Wadsworth-Emmons reaction .

(Allyloxycarbonylmethyl)triphenylphosphonium Chloride (C₂₃H₂₂ClO₂P)

  • Structure : Combines a phosphonium cation (P⁺) with an allyloxycarbonylmethyl group.
  • Molecular weight : 408.84 g/mol .
  • Reactivity: The cationic phosphorus center and allyl group facilitate nucleophilic substitutions. Compared to this compound, its ionic nature restricts use in non-polar solvents.
  • Applications : Alkylation reactions and polymer chemistry .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₂H₃PS 94.08 C=S, C=C High nucleophilicity (S), π-backbonding Metal coordination, catalysis
Ethyl (Diphenylphosphoryl)acetate C₁₆H₁₇O₃P 288.28 P=O, COOEt Moderate nucleophilicity (O) Wittig reactions, synthesis
Ethyl (Triphenylphosphoranylidene)acetate C₂₂H₂₁O₂P 348.37 P=C, COOEt Strong electron withdrawal Olefination, HWE reaction
(Allyloxycarbonylmethyl)triphenylphosphonium Chloride C₂₃H₂₂ClO₂P 408.84 P⁺, allyl ester Ionic, nucleophilic Alkylation, polymers

Key Research Findings

Coordination Chemistry : this compound’s thione group shows stronger π-acceptor capability than phosphoryl (P=O) analogs, enhancing stability in palladium(0) complexes .

Catalytic Efficiency: In cross-coupling reactions, this compound-based catalysts achieve turnover numbers (TONs) 20% higher than phosphoryl-containing ligands due to sulfur’s redox flexibility .

Thermal Stability : Ethyl (Triphenylphosphoranylidene)acetate decomposes at 180°C, while this compound remains stable up to 220°C, attributed to sulfur’s lower electronegativity .

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